ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE
Description
Properties
IUPAC Name |
ethyl 4-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-4-15-24(16-5-2)30(27,28)20-13-9-17(10-14-20)21(25)23-19-11-7-18(8-12-19)22(26)29-6-3/h4-5,7-14H,1-2,6,15-16H2,3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIKWTTUTWYPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Sulfamoylation: The intermediate is then reacted with bis(prop-2-en-1-yl)sulfamoyl chloride under basic conditions to introduce the bis(prop-2-en-1-yl)sulfamoyl group.
Final Coupling: The resulting product is coupled with 4-aminobenzoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Chemistry
ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and study various reaction mechanisms. The compound's ability to undergo oxidation and reduction reactions allows chemists to explore its reactivity and functionalization potential.
Biology
Research indicates that this compound may exhibit antimicrobial and anticancer properties . Its interaction with biological macromolecules suggests potential applications in drug development. Studies have shown that the sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity and disrupting cellular processes.
Medicine
Due to its unique structure, this compound is being explored as a potential drug candidate. Its mechanism of action may involve interactions with specific molecular targets, making it a subject of interest for therapeutic applications.
Industry
In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may contribute to innovations in various sectors, including pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzamido and benzoate groups may also contribute to its overall activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Key Structural Features and Functional Group Analysis
The compound’s distinctiveness arises from its combination of sulfamoyl, benzamido, and benzoate groups. Below is a comparative analysis with structurally related ethyl benzoate derivatives:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications | Reactivity Notes |
|---|---|---|---|---|---|
| ETHYL 4-{4-[BIS(PROP-2-EN-1-YL)SULFAMOYL]BENZAMIDO}BENZOATE (Target) | ~460.5* | Sulfamoyl, allyl, benzamido, benzoate | Moderate polarity | Polymer crosslinking, drug discovery | Allyl groups enable radical reactions |
| Ethyl 4-(dimethylamino) benzoate | 207.3 | Dimethylamino, benzoate | High in organic solvents | Resin cements, co-initiators | High degree of conversion in resins |
| Ethyl 4-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)propanooylamino]benzoate chloride | ~352.9* | Piperidine, amide, benzoate, chloride | Water-soluble | Pharmaceuticals, ionic interactions | Enhanced solubility via chloride |
| Ethyl 4-[2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate | ~523.6* | Thienopyrimidine, thioacetamide, benzoate | Low polarity | Anticancer agents, enzyme inhibition | Sulfur-based reactivity |
*Estimated based on structural formula.
Reactivity and Performance in Polymer Chemistry
Ethyl 4-(dimethylamino) benzoate () demonstrates superior performance as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a higher degree of conversion (73% vs. 58%) and better physical properties. This is attributed to its aromatic amine structure, which enhances electron transfer during polymerization . In contrast, the target compound’s allyl-sulfamoyl groups may favor radical-mediated crosslinking rather than initiation, suggesting niche applications in durable polymer networks.
Pharmaceutical Potential
Sulfamoyl-containing analogs, such as the thienopyrimidine derivative (), are frequently explored for biological activity. The target compound’s sulfamoyl group could mimic sulfonamide drugs, enabling interactions with enzymes like carbonic anhydrase. However, its allyl groups may introduce cytotoxicity risks, unlike the piperidine-chloride derivative (), which benefits from enhanced solubility and ionic binding capabilities .
Solubility and Formulation Challenges
The piperidine-chloride analog () exhibits high water solubility due to its ionic nature, making it suitable for injectable formulations. In contrast, the target compound’s moderate polarity may limit aqueous solubility, necessitating organic solvents or lipid-based delivery systems. Ethyl 4-(dimethylamino) benzoate’s solubility in organic matrices aligns with its role in resin systems .
Q & A
Q. Basic
- NMR spectroscopy : Use - and -NMR to confirm proton environments and carbon backbone integrity. Variable-temperature NMR resolves conformational dynamics in complex intermediates .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving high-resolution or twinned data .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Contradictions in bioactivity (e.g., antimicrobial potency) may arise from impurities or assay variability. Methodological solutions:
- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and enzyme inhibition assays.
- Purity verification : Employ HPLC (>95% purity threshold) and elemental analysis .
- Structural confirmation : Re-synthesize batches and cross-validate with crystallographic data .
What computational approaches are suitable for studying its interactions with biological targets?
Q. Advanced
- Molecular docking : Predict binding modes to receptors (e.g., sulfamoyl group interactions with catalytic pockets).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
- QSAR modeling : Corrogate substituent effects (e.g., allyl groups in BIS(PROP-2-EN-1-YL)) with bioactivity trends .
How should researchers design structure-activity relationship (SAR) studies focusing on the sulfamoyl and benzamido groups?
Q. Advanced
- Analog synthesis : Replace sulfamoyl with carbamate or thiourea groups; modify benzamido substituents (e.g., electron-withdrawing vs. donating).
- Bioactivity profiling : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using competitive binding assays .
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .
What strategies mitigate stability issues during storage or experimental use?
Q. Basic
- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways.
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation of allyl groups .
How can crystallographic challenges (e.g., twinning, poor resolution) be addressed during structure determination?
Q. Advanced
- Data collection : Use synchrotron radiation for high-resolution datasets.
- Software tools : SHELXD for experimental phasing and SHELXL for refining twinned crystals via HKLF5 format .
- Cocrystallization : Introduce stabilizing ligands or salts to improve crystal packing .
What are the key considerations for scaling up synthesis without compromising yield?
Q. Advanced
- Batch vs. flow chemistry : Transitioning to continuous flow systems enhances reproducibility for sensitive intermediates.
- Workup optimization : Replace solvent evaporation with column chromatography for large-scale purification .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
How can researchers validate the compound’s role in catalytic or materials science applications?
Q. Advanced
- Surface characterization : Use SEM-EDS or XPS to analyze interactions with nanomaterials.
- Catalytic assays : Test sulfamoyl group participation in hydrolysis or oxidation reactions via kinetic studies .
What analytical workflows confirm the absence of toxic byproducts in synthesized batches?
Q. Basic
- LC-MS/MS screening : Detect trace impurities (e.g., unreacted aldehydes or sulfonamide precursors).
- In vitro toxicity assays : Use hepatocyte cell lines to assess metabolic byproduct toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
